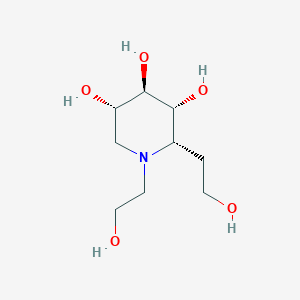
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and ethylene glycol. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product. Common synthetic routes include:
Hydroxylation of Piperidine Derivatives:
Ethylene Glycol Addition: Ethylene glycol is added to the piperidine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-3,4,5-trione, while substitution reactions can produce various halogenated or aminated derivatives.
科学研究应用
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which (2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The piperidine ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
- (2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- 1-Deoxy-L-idonojirimycin
- Miglitol
Uniqueness
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
631918-86-0 |
|---|---|
分子式 |
C9H19NO5 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C9H19NO5/c11-3-1-6-8(14)9(15)7(13)5-10(6)2-4-12/h6-9,11-15H,1-5H2/t6-,7-,8+,9+/m0/s1 |
InChI 键 |
SDSTWOAKIQDIPW-RBXMUDONSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1CCO)CCO)O)O)O |
规范 SMILES |
C1C(C(C(C(N1CCO)CCO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


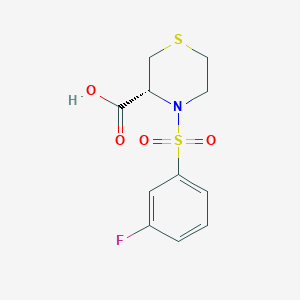
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
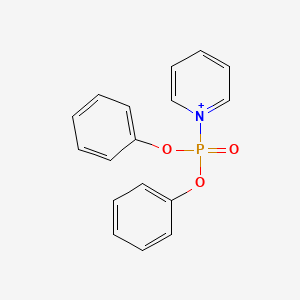

![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)
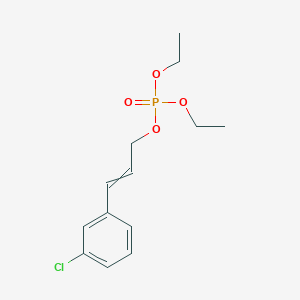
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
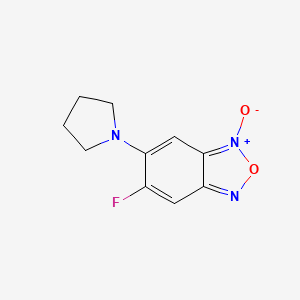

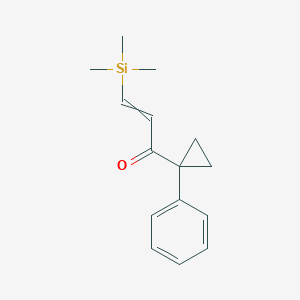
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
